![molecular formula C19H21NO3 B2892501 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide CAS No. 1902907-34-9](/img/structure/B2892501.png)

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

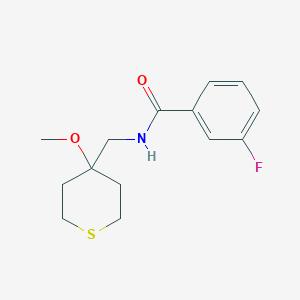

“N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide” is a complex organic compound. It contains a total of 39 bonds; 21 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amide (aromatic), 2 ethers (aliphatic), and 1 Pyridine . It’s also known as Obovatol, a natural compound found in several plant species including Magnolia obovata, Magnolia grandiflora, and Magnolia officinalis.

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple bonds and ring structures . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Scientific Research Applications

Synthesis and Characterization of Novel Compounds

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide is a chemical structure that serves as a building block in the synthesis of complex organic molecules. Researchers have developed various synthetic routes to create pentacyclic and polycyclic compounds using similar structures. For instance, highly efficient construction of pentacyclic benzo[b]indeno-[1,2,3-de][1,8]naphthyridine derivatives was achieved via a four-component domino reaction under microwave irradiation, illustrating the versatility of such compounds in constructing new C-C bonds, C-N bonds, and rings efficiently without the need for catalysts (Cheng-Pao Cao et al., 2013). Similarly, the synthesis of poly(benzoxazine imide) from ortho-benzoxazine showcases the potential for creating high-performance polymers with enhanced thermal stability and miscibility, further emphasizing the structural utility of naphthamide derivatives in advanced material science (A. EL-Mahdy & S. Kuo, 2018).

Biological Applications and Molecular Interactions

The structural framework of this compound-related compounds has found relevance in biological applications, including the development of antimicrobial agents. Novel synthesis approaches have led to the creation of dibenzo[c,f]chromenes and benzo[7,8]chromeno[3,4-f]isoindoles, which were screened for their antimicrobial activities, showcasing the potential of such compounds in medical chemistry (M. El-Gaby et al., 2000). Additionally, naphthalimide triazoles derived from benzimidazole have been synthesized, displaying significant antimicrobial activities and interactions with calf thymus DNA, indicating a promising route for the development of new antimicrobial drugs (Yun-Lei Luo et al., 2015).

Material Science and Organic Electronics

Research into the molecular design of compounds related to this compound has also extended into the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). For example, the tailoring of molecular designs with phenanthroimidazole-functionalized molecules demonstrates the utility of such structural motifs in achieving efficient blue emission for nondoped OLEDs, which is crucial for the advancement of display technologies (J. Jayabharathi et al., 2018).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to have antibacterial properties . They inhibit biofilm formation in pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis .

Mode of Action

Based on the structure–activity relationship of similar compounds, it can be inferred that the compound might interact with its targets and cause changes that inhibit the growth of bacteria .

Biochemical Pathways

Similar compounds have been shown to interfere with the formation of bacterial biofilms , which are complex communities of bacteria that are resistant to antibiotics and the immune system.

Result of Action

Similar compounds have been reported to exhibit antibacterial activity by inhibiting the formation of bacterial biofilms . This suggests that N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide may have similar effects.

Properties

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c21-19(16-7-3-5-13-4-1-2-6-15(13)16)20-14-8-9-17-18(12-14)23-11-10-22-17/h1-7,14,17-18H,8-12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAZEKWBXRNZQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)C3=CC=CC4=CC=CC=C43)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2892418.png)

![6-Acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2892424.png)

![6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide](/img/structure/B2892428.png)

![(3beta)-[6-[[(2S)-2-amino-(5alpha)-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],cholestan-3-ol,bis(2,2,2-trifluoroacetate)](/img/structure/B2892435.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2892437.png)

![[4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol](/img/structure/B2892439.png)

![(E)-4-(Dimethylamino)-N-[3-(phenylmethoxymethyl)cyclobutyl]but-2-enamide](/img/structure/B2892440.png)